(Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Description
(Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 4-isopropyl position and a methyl propanoate ester group. The compound’s Z-configuration ensures specific stereoelectronic interactions, which influence its physicochemical properties and biological activity.
Key structural features:
- Benzylidene group: The 4-isopropyl substituent introduces steric bulk and lipophilicity.
- Benzofuran core: Provides rigidity and π-conjugation, enhancing binding to biological targets.
- Methyl propanoate ester: Improves solubility and metabolic stability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)16-7-5-15(6-8-16)11-20-21(23)18-10-9-17(12-19(18)27-20)26-14(3)22(24)25-4/h5-14H,1-4H3/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIPCLWDIIQAH-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (Z)-methyl 2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, supported by data tables and documented case studies.
Structural Overview
The compound is characterized by a methyl ester functional group linked to a benzofuran moiety , which is further substituted with a 4-isopropylbenzylidene group. This unique structure suggests diverse reactivity and biological activities, making it a compelling subject for study in medicinal chemistry.
Molecular Formula
- Molecular Formula: C21H20O5
- Molecular Weight: 356.39 g/mol
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural features. Its unique combination of functional groups may confer specific biological activities that can be explored for therapeutic applications.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, benzofuran derivatives have been studied for their ability to inhibit cancer cell proliferation. A comparative analysis of various benzofuran derivatives revealed that those with specific substituents, like the isopropyl group in this compound, may enhance biological activity.
| Compound | Activity | Reference |
|---|---|---|
| Benzofuran A | Anticancer | |
| Benzofuran B | Antioxidant | |
| (Z)-methyl 2-((2-(4-isopropylbenzylidene)...) | Potentially Anticancer |
Computational studies using molecular docking have been employed to predict interactions between this compound and various biological targets. These studies suggest that the compound may bind effectively to proteins involved in cancer progression, potentially leading to the development of novel anticancer therapies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving the condensation of appropriate precursors followed by esterification reactions.
Synthesis Pathway Example:
- Start with 4-isopropylbenzaldehyde.
- React with a suitable diketone to form the benzofuran core.
- Perform an esterification reaction with methyl propanoate.
This synthetic versatility allows for the exploration of numerous derivatives that may possess enhanced or modified biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The most closely related compound in the literature is (Z)-methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate (CAS: 620546-32-9) . A direct comparison highlights the impact of substituent choice on key properties:
Key Observations :
- The 4-isopropyl group increases lipophilicity (higher LogP), favoring membrane permeability but reducing aqueous solubility.
- The 3-fluoro substituent introduces polarity, marginally improving solubility while retaining moderate LogP.
4-Isopropyl Derivative
- Target Interactions : The hydrophobic isopropyl group may enhance binding to hydrophobic pockets in enzymes like COX-2 or kinases.
3-Fluoro Derivative
- Reactivity : The electron-withdrawing fluorine atom polarizes the benzylidene double bond, increasing electrophilicity and reactivity toward nucleophiles.
- Bioactivity : Fluorine’s electronegativity may improve hydrogen-bonding interactions with targets like serine proteases.
Research Findings and Trends
- Structure-Activity Relationship (SAR) : Para-substituted benzylidene groups (e.g., isopropyl) generally improve metabolic stability but reduce solubility compared to meta-substituted analogs.
- Thermodynamic Stability : Z-Isomers of benzylidene-benzofuran derivatives exhibit greater stability than E-isomers due to minimized steric clashes.
- Biological Performance : Preliminary studies on fluorinated analogs suggest moderate COX-2 inhibition (IC₅₀ ~10 µM), while isopropyl derivatives show promise in kinase inhibition assays (IC₅₀ ~5 µM) due to enhanced lipophilicity.
Q & A
Q. How to design a cytotoxicity assay using this compound against cancer cell lines?
- Methodological Answer : Use adherent cells (e.g., HeLa or MCF-7) in 96-well plates. Treat with a concentration gradient (0.1–100 µM) for 48 hours. Quantify viability via MTT assay (λ = 570 nm) or real-time impedance (xCELLigence). Include positive controls (e.g., doxorubicin) and normalize to DMSO-treated wells. Perform triplicate runs and assess apoptosis via Annexin V/PI flow cytometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
